(4-Methyl-2'-oxo-1,3'-bipiperidin-1'-yl)acetic acid
Overview
Description
(4-Methyl-2’-oxo-1,3’-bipiperidin-1’-yl)acetic acid is a complex organic compound that features a bipiperidine structure with a methyl group and an oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-2’-oxo-1,3’-bipiperidin-1’-yl)acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the bipiperidine core, followed by the introduction of the oxo and methyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of (4-Methyl-2’-oxo-1,3’-bipiperidin-1’-yl)acetic acid may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-2’-oxo-1,3’-bipiperidin-1’-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxo groups or convert existing functional groups into more oxidized forms.
Reduction: This reaction can reduce oxo groups to hydroxyl groups or other less oxidized forms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and organometallic compounds.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized derivatives, while reduction may yield alcohols or other reduced forms.
Scientific Research Applications
Chemistry
In chemistry, (4-Methyl-2’-oxo-1,3’-bipiperidin-1’-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biology, this compound can be used to study the effects of bipiperidine derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicine, (4-Methyl-2’-oxo-1,3’-bipiperidin-1’-yl)acetic acid and its derivatives may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various conditions.
Industry
In industry, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for developing new products with specific functionalities.
Mechanism of Action
The mechanism of action of (4-Methyl-2’-oxo-1,3’-bipiperidin-1’-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These compounds share a similar core structure but may have different functional groups.
Indole derivatives: These compounds have a different core structure but may exhibit similar biological activities.
Cycloalkanes: These compounds have a similar ring structure but lack the nitrogen atoms present in bipiperidines.
Uniqueness
(4-Methyl-2’-oxo-1,3’-bipiperidin-1’-yl)acetic acid is unique due to its specific combination of functional groups and its bipiperidine core. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industry.
Properties
IUPAC Name |
2-[3-(4-methylpiperidin-1-yl)-2-oxopiperidin-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-10-4-7-14(8-5-10)11-3-2-6-15(13(11)18)9-12(16)17/h10-11H,2-9H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSORDGUAMTZKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2CCCN(C2=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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